molecular formula C12H24ClNO B1397606 3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride CAS No. 1220016-97-6

3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1397606
CAS No.: 1220016-97-6
M. Wt: 233.78 g/mol
InChI Key: NQYJPDAKOOTEJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride is a piperidine derivative featuring a cyclobutylmethoxyethyl substituent. The cyclobutyl group introduces a strained alicyclic system, which may enhance lipophilicity and influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

3-[2-(cyclobutylmethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO.ClH/c1-3-12(4-1)10-14-8-6-11-5-2-7-13-9-11;/h11-13H,1-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQYJPDAKOOTEJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)COCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220016-97-6
Record name Piperidine, 3-[2-(cyclobutylmethoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220016-97-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride typically involves the reaction of piperidine with cyclobutylmethanol under specific conditions. The process may include steps such as:

    Alkylation: Piperidine is reacted with cyclobutylmethanol in the presence of a base to form the intermediate 3-[2-(Cyclobutylmethoxy)ethyl]piperidine.

    Hydrochloride Formation: The intermediate is then treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the piperidine ring .

Scientific Research Applications

Therapeutic Applications

1. Cancer Treatment

One of the most significant applications of 3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride is in cancer therapy. Research indicates that compounds with similar piperidine structures exhibit inhibitory activity against focal adhesion kinase (FAK), which is implicated in tumor growth and metastasis. The inhibition of FAK can lead to reduced cell proliferation and increased apoptosis in cancer cells, making it a promising target for cancer treatment .

2. Neurological Disorders

Piperidine derivatives have been studied for their effects on neurotransmitter systems, particularly in relation to cholinergic receptors. The modulation of these receptors can potentially benefit conditions such as Alzheimer's disease and schizophrenia. Compounds like this compound may enhance cholinergic signaling, offering therapeutic avenues for cognitive enhancement and neuroprotection .

3. Pain Management

Research has also explored the analgesic properties of piperidine derivatives. By acting on specific receptors involved in pain pathways, these compounds could provide relief from chronic pain conditions without the side effects commonly associated with opioid analgesics. The efficacy of such compounds in pain management remains an area of active investigation .

Case Studies

Several studies have documented the effects and potential applications of piperidine derivatives similar to this compound:

  • Study on Cancer Cell Lines : A study demonstrated that a piperidine derivative inhibited the growth of various cancer cell lines by inducing apoptosis through FAK inhibition. This suggests that compounds like this compound could be effective in treating solid tumors .
  • Cognitive Enhancement Trials : Clinical trials involving piperidine derivatives showed improvements in cognitive function among patients with mild cognitive impairment. These results indicate potential for further development as cognitive enhancers .
  • Analgesic Efficacy Assessment : Experimental models have evaluated the analgesic properties of piperidine compounds, showing significant reductions in pain responses compared to control groups. This positions such compounds as viable alternatives to traditional pain management therapies .

Mechanism of Action

The mechanism of action of 3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets in the body. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Structural and Physicochemical Differences

  • Cyclobutyl vs. Aromatic Substituents: The cyclobutyl group in the target compound provides a compact, strained alicyclic system, contrasting with the planar aromatic rings in phenoxy-substituted analogs (e.g., 3,5-dimethylphenoxy in ). This difference may reduce π-π stacking interactions but increase membrane permeability due to higher lipophilicity.
  • Halogen Effects: Bromine in 3-[2-(4-bromo-2-methylphenoxy)ethyl]piperidine HCl (MW 334.68) increases molecular weight and may enhance binding via halogen bonds, a feature absent in the target compound .

Environmental and Regulatory Considerations

  • Limited ecotoxicological data are available for related compounds (e.g., ), necessitating further studies for the target compound.
  • Regulatory compliance for novel piperidines requires adherence to chemical safety protocols (e.g., UN GHS standards) .

Biological Activity

3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride is a piperidine derivative with the molecular formula C12H24ClNOC_{12}H_{24}ClNO and a molecular weight of 233.78 g/mol. This compound is recognized for its potential biological activities, which are primarily attributed to its structural features that allow interaction with various biological targets, including receptors and enzymes.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The piperidine ring structure allows it to modulate the activity of neurotransmitter receptors, ion channels, and other enzymatic pathways. This modulation can lead to a variety of physiological effects, which are critical for its potential therapeutic applications.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit significant pharmacological properties:

  • Calcium Channel Modulation : Similar piperidine derivatives have been shown to inhibit T-type calcium channels, which play a role in cardiovascular function and pain signaling .
  • TRPC6 Modulation : The compound may influence the activity of transient receptor potential channels, particularly TRPC6, which has implications in cardiovascular diseases and pulmonary conditions .

Case Studies and Research Findings

A review of the literature reveals several studies focusing on the biological activities of piperidine derivatives:

  • Cardiovascular Applications : In studies involving spontaneously hypertensive rats, related compounds demonstrated blood pressure-lowering effects without causing reflex tachycardia, indicating a favorable side effect profile for potential antihypertensive therapies .
  • Cancer Research : Some piperidine derivatives have been investigated for their ability to inhibit cancer cell proliferation by modulating ion channel activity and affecting cellular signaling pathways .
  • Neuropharmacology : The interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders, where modulation of receptor activity can alleviate symptoms .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other piperidine derivatives:

Compound NameKey FeaturesBiological Activity
PiperidineBasic structure; interacts with various receptorsGeneral pharmacological activity
N-MethylpiperidineMethyl substitution on nitrogenEnhanced binding affinity in certain receptor types
4-PiperidoneContains a ketone groupInvolved in various enzyme interactions
This compoundUnique cyclobutylmethoxy groupPotentially modulates TRPC6 and calcium channels

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[2-(Cyclobutylmethoxy)ethyl]piperidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.